1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
Description
This compound is a structurally complex azetidinone derivative featuring a 3-bromophenyl group linked via an α,β-unsaturated ketone (propenoyl) bridge to a para-substituted phenyl ring, which is further connected to a 3,3-dimethylazetidin-2-one moiety.
Properties
IUPAC Name |
1-[4-[(E)-3-(3-bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-20(2)13-22(19(20)24)17-9-7-15(8-10-17)18(23)11-6-14-4-3-5-16(21)12-14/h3-12H,13H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLOXJZMKIBDGA-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by cyclization to form the azetidinone ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the propenoyl group to a propyl group.
Scientific Research Applications
1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Comparison
The target compound is distinguished by its 3-bromophenyl-propenoyl-azetidinone architecture. Key analogs include:
Key Observations :
- Azetidinone-containing derivatives (target and ) exhibit greater structural complexity than simple chalcones (), which may improve metabolic stability or selectivity .
- Halogen substituents (Br, Cl) are associated with enhanced cytotoxicity in chalcones (), suggesting similar trends could apply to the target compound .
Physicochemical Properties
- Lipophilicity: The bromine atom (logP contribution ~2.0) increases hydrophobicity compared to the dimethylamino group (logP ~1.2), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one, also known by its CAS number 338392-02-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18BrNO2
- Molecular Weight : 396.27 g/mol
- CAS Number : 338392-02-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate potential effectiveness against specific bacterial strains.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream biological effects.
Anticancer Activity
A study conducted on the compound's effect on BRCA-deficient cancer cells revealed promising results. The compound demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range, indicating high potency against these cancer types .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| BRCA-deficient | ~5 | PARP inhibition |
| BRCA-proficient | >10 | Less effective |
Anti-inflammatory Effects
Research has indicated that the compound can inhibit pro-inflammatory cytokines in vitro. In a controlled study, it was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
Antimicrobial Activity
In vitro tests against various microbial strains have shown that the compound exhibits notable activity against Candida albicans and certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Staphylococcus aureus | 16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
